8-Methyl Etodolac
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Overview
Description
8-Methyl Etodolac is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
8-Methyl Etodolac, also known as 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole or RAK-701, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
The compound interacts with its targets by binding to the upper portion of the COX enzyme active site, preventing its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the compound’s anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever .
Pharmacokinetics
The compound exhibits good absorption, with maximal plasma concentrations attained within 1 to 2 hours . The elimination half-life of this compound is between 6 and 8 hours . The volume of distribution of the compound is higher than that of most other NSAIDs . The compound undergoes virtually complete biotransformation to oxidized metabolites and acyl-glucuronides .
Result of Action
The primary result of this compound’s action is the relief of signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . By inhibiting prostaglandin synthesis, the compound effectively reduces inflammation, pain, and fever .
Action Environment
The action of this compound is influenced by the pH of the environment. The synthesized prodrugs of this compound are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This property is important for the compound’s stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
8-Methyl Etodolac has been found to interact with various enzymes and proteins. It is synthesized using amino acids such as cysteine, glutamine, and glutamic acid to enhance protein synthesis and have in situ antioxidant action . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the this compound .
Cellular Effects
The effects of this compound on cells are significant. It has been found to have more analgesic and anti-inflammatory potential than etodolac . All the synthesized compounds also found to have less ulcerogenic index than parent drug .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit prostaglandin synthesis . This inhibition is key to its therapeutic effects, as prostaglandins are involved in processes such as inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) . The average half-life in acidic environment ranges from 33.72 to 44.33 hours and in basic medium 15.29–18.32 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the solubility of nanosuspensions increased up to 13.0-fold in comparison with micronized this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. Metabolites found in urine include unchanged this compound (1%), this compound glucuronide (13%), hydroxylated metabolites (6-, 7-, and 8-OH; 5%), hydroxylated metabolite glucuronides (20%), and unidentified metabolites (33%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Etodolac typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the redox deracemization of α-substituted 1,3,4,9-tetrahydropyrano(3,4-b)indoles has been reported as an efficient synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts and specific solvents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl Etodolac has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
1,3,4,9-tetrahydropyrano(3,4-b)indoles: These compounds have a similar backbone but may differ in their substituents, affecting their reactivity and applications.
Uniqueness: 8-Methyl Etodolac is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFIBWNLCQBCCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-19-6 |
Source
|
Record name | RAK-701 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-METHYL ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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